2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-8-14(19)18-15-17-13(9-20-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKAAWIPCWXDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-naphthylamine with thiourea to form the thiazole ring, which is then chlorinated using chloroacetyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound is part of a broader class of 2-chloro-N-(4-aryl-1,3-thiazol-2-yl)acetamides. Key structural analogs and their distinguishing features include:
Key Observations:
- Aromaticity and Hydrophobicity : The 1-naphthyl group in the target compound provides a larger aromatic surface area compared to phenyl or substituted phenyl groups, which may improve binding to hydrophobic pockets in enzymes or receptors .
- Electron-Withdrawing vs. Electron-Donating Groups : Chloro (Cl) and fluoro (F) substituents on phenyl rings enhance electrophilicity and metabolic stability, whereas methoxy (OCH₃) or hydroxy (OH) groups increase polarity and hydrogen-bonding capacity .
- Biological Activity: Substituent type and position directly influence pharmacological activity.
Physicochemical Properties
- Solubility: The naphthyl group reduces aqueous solubility compared to smaller aryl substituents. For instance, the 4-chlorophenyl analog is soluble in chloroform and methanol, whereas the bulkier naphthyl derivative may require DMSO for dissolution .
- Crystallinity : Analogous compounds, such as 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, exhibit defined crystal structures with intermolecular N–H⋯N hydrogen bonds, suggesting similar stability for the target compound .
Biological Activity
2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound notable for its potential biological activities, particularly in antimicrobial and anticancer applications. Its structure features a chloro group, a naphthyl moiety, and a thiazole ring, which contribute to its reactivity and biological interactions. This article aims to present a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant research findings.
- IUPAC Name : 2-chloro-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₅H₁₁ClN₂OS
- Molecular Weight : Approximately 316.81 g/mol
Structure Features
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chloro group, naphthyl moiety | Potential anticancer and antimicrobial |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of Thiazole Ring : The reaction of 1-naphthylamine with thiourea.
- Chlorination : The resulting thiazole is chlorinated using chloroacetyl chloride under basic conditions to yield the final product.
These methods can be optimized for yield and purity in industrial settings using continuous flow reactors.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl chloroacetamides found that this class of compounds was effective against both Gram-positive bacteria (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (Escherichia coli), as well as fungi (Candida albicans) .
Anticancer Potential
The thiazole ring present in the compound is known for its anticancer properties. Compounds with similar structures have been shown to inhibit certain enzymes involved in cancer cell proliferation and induce apoptosis in tumor cells. Molecular docking studies suggest that this compound may interact effectively with metabolic enzymes or receptors related to cancer pathways.
The mechanism of action for this compound involves its ability to bind to specific molecular targets such as enzymes or receptors. This binding can inhibit enzyme activity by blocking substrate access at active sites. The exact pathways affected depend on the biological target engaged by the compound .
Study on Antimicrobial Properties
In a comparative study involving twelve newly synthesized N-substituted phenyl chloroacetamides, it was found that compounds bearing halogenated substituents exhibited higher lipophilicity and were more effective against Gram-positive bacteria due to their ability to penetrate cell membranes more efficiently .
Anticancer Research
Another study focused on derivatives of thiazole demonstrated that these compounds could inhibit various bacterial strains and potentially act as anticancer agents by disrupting cellular processes in cancer cells. The structural characteristics of this compound make it a promising candidate for further investigation in drug development targeting infections or cancer.
Q & A
Q. What are the standard synthetic routes for 2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide?
The compound is typically synthesized via nucleophilic substitution reactions. A common method involves reacting 4-(1-naphthyl)-1,3-thiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous toluene or dichloromethane. Reaction progress is monitored using TLC, and purification is achieved through recrystallization (ethanol or methanol) or column chromatography . For example, outlines a procedure where chloroacetyl chloride is added to a thiazol-2-amine derivative in toluene, followed by reflux and subsequent workup to isolate the product.
Q. Which analytical techniques are essential for characterizing this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., acetamide CH₂ at δ 4.0–4.5 ppm) and aromatic signals from the naphthyl group .
- Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch at ~1670 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using solvent systems like hexane:ethyl acetate (8:2) .
Q. How can researchers confirm the purity of synthesized batches?
Purity is assessed via:
- Melting Point Analysis : Sharp melting ranges (e.g., 489–491 K) indicate high crystallinity .
- HPLC : Quantifies impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Elemental Analysis : Matches calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiazole amine, while toluene minimizes side reactions .
- Catalysts : Copper(I) iodide or triethylamine accelerates coupling reactions (e.g., in click chemistry for functionalized derivatives) .
- Temperature Control : Reflux (~110°C) ensures complete reaction without decomposition .
- Stoichiometry : A 1.2:1 molar ratio of chloroacetyl chloride to amine reduces unreacted starting material .
Q. How to resolve contradictions in spectral data during structure elucidation?
Conflicting NMR or IR signals can arise from tautomerism or polymorphism. Strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks (e.g., C—H⋯N interactions in crystal packing) .
- Dynamic NMR : Detects slow-exchange processes (e.g., rotamers) by variable-temperature studies .
Q. What computational methods predict the biological activity of this compound?
- Molecular Docking : Screens against target proteins (e.g., EGFR kinase) using AutoDock Vina to estimate binding affinity .
- QSAR Models : Correlates substituent effects (e.g., electron-withdrawing groups on the naphthyl ring) with antimicrobial activity .
- DFT Calculations : Predicts reactivity sites via frontier molecular orbital analysis (HOMO-LUMO gaps) .
Q. How to design bioassays for evaluating pharmacological potential?
- In Vitro Assays :
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus or C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ determination .
- In Vivo Models : Murine xenograft studies for antitumor efficacy, dosing at 10–50 mg/kg .
- Mechanistic Studies : Western blotting to assess apoptosis markers (e.g., caspase-3 activation) .
Q. What strategies stabilize the compound in solid-state formulations?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
